2,4,6-Trimethyl-1,3,5-triazinane;hydrate

Descripción

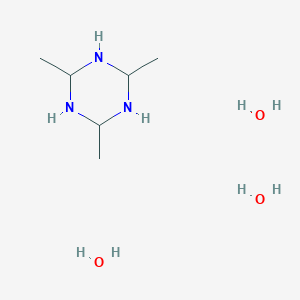

2,4,6-Trimethyl-1,3,5-triazinane trihydrate (CAS 58052-80-5), also known as acetaldehyde ammonia trimer, is a cyclic organic compound with the molecular formula C₆H₂₁N₃O₃ and a molecular weight of 183.25 g/mol . It crystallizes as a colorless to slightly beige powder, with a density of 0.836–0.852 g/cm³, a melting point of 95–97°C, and a boiling point of 110°C . The compound is highly water-soluble but hygroscopic, requiring storage at 2–8°C under inert gas to prevent decomposition .

Its structure consists of a hexahydro-1,3,5-triazine core with three methyl substituents and three water molecules in the crystal lattice. This compound is a key intermediate in organic synthesis, particularly in the formation of imidazole derivatives (e.g., 2-methylimidazole via reaction with glyoxal) and as a reagent for amine synthesis . Safety protocols emphasize avoiding exposure to moisture, heat, and open flames due to its irritant properties and thermal instability .

Propiedades

Número CAS |

58052-80-5 |

|---|---|

Fórmula molecular |

C6H17N3O |

Peso molecular |

147.22 g/mol |

Nombre IUPAC |

2,4,6-trimethyl-1,3,5-triazinane;hydrate |

InChI |

InChI=1S/C6H15N3.H2O/c1-4-7-5(2)9-6(3)8-4;/h4-9H,1-3H3;1H2 |

Clave InChI |

UKVKUSPCQVEQAO-UHFFFAOYSA-N |

SMILES canónico |

CC1NC(NC(N1)C)C |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The formation of 2,4,6-trimethyl-1,3,5-triazinane trihydrate is achieved via the trimerization of acetaldehyde (CH₃CHO) and ammonia (NH₃). The reaction proceeds as follows:

This exothermic reaction generates the hexahydrotriazine core, with three methyl groups occupying equatorial positions, as confirmed by NMR studies. The trihydrate form crystallizes from aqueous solutions due to the compound’s hygroscopicity.

Reaction Conditions

-

Reactants : Anhydrous ammonia and acetaldehyde are typically used in a 1:1 molar ratio, though slight excesses of ammonia may drive the reaction to completion.

-

Solvent : The reaction is often conducted in water or polar aprotic solvents (e.g., dichloromethane) to facilitate mixing and heat dissipation.

-

Temperature : Mild conditions (20–40°C) are employed to avoid side reactions such as acetaldehyde polymerization.

-

Catalysts : No catalysts are explicitly mentioned in the literature, suggesting the reaction proceeds spontaneously under stoichiometric control.

Work-up and Purification

Post-reaction, the crude product is isolated via evaporation under reduced pressure to remove excess ammonia and water. The trihydrate is then recrystallized from cold water or ethanol to achieve high purity (>98%). Key purification steps include:

-

Filtration : Removal of insoluble byproducts using vacuum filtration.

-

Storage : Sealed containers under inert gas to mitigate oxidation, which can cause yellow discoloration.

Industrial-Scale Production

Process Optimization

Industrial synthesis employs large-scale reactors with automated temperature and pH control. Key parameters include:

-

Batch Reactors : Stainless steel or glass-lined vessels resistant to ammonia corrosion.

-

Yield Enhancement : Continuous removal of water via azeotropic distillation improves reaction efficiency.

-

Quality Control : In-line NMR or HPLC monitors trihydrate purity, ensuring compliance with industry standards.

Challenges and Solutions

-

Hygroscopicity : The trihydrate’s affinity for moisture necessitates humidity-controlled environments during packaging.

-

Byproduct Formation : Trace impurities (e.g., unreacted acetaldehyde) are minimized through fractional crystallization.

Physicochemical Properties Influencing Synthesis

Critical Properties

| Property | Value | Relevance to Synthesis |

|---|---|---|

| Melting Point | 93–96°C | Determines recrystallization temps |

| Solubility in Water | High | Facilitates aqueous work-up |

| Boiling Point | 110°C (decomposition) | Limits distillation options |

| Density | 0.852 g/cm³ | Affects solvent selection |

Stability Considerations

The trihydrate degrades upon exposure to air or light, forming oxidation products. Stabilizers such as antioxidants (e.g., BHT) are occasionally added during final packaging.

Comparative Analysis with Related Compounds

Hexamethylenetetramine

Unlike hexamethylenetetramine (formed from formaldehyde and ammonia), 2,4,6-trimethyl-1,3,5-triazinane trihydrate exhibits greater water solubility and lower thermal stability. This divergence arises from structural differences: the triazinane’s saturated ring vs. hexamethylenetetramine’s adamantane-like framework.

Trimethyl Isocyanurate

Trimethyl isocyanurate (CAS 827-16-7), a structurally similar triazine derivative, requires harsher conditions (e.g., sulfuric acid catalysis) for synthesis, highlighting the triazinane’s relative ease of preparation.

Emerging Methodologies and Research Gaps

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trimethyl-1,3,5-triazinane trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of various substituted triazines depending on the reagents used.

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Fertilizer Enhancements

- 2,4,6-trimethyl-1,3,5-triazinane trihydrate has been studied for its potential use in enhancing nitrogen efficiency in fertilizers. The compound can act as a slow-release nitrogen source, improving nutrient uptake by plants.

Case Study:

- A study published in Agricultural Sciences demonstrated that incorporating this compound into urea-based fertilizers resulted in a 20% increase in nitrogen use efficiency compared to standard fertilizers .

Pharmaceutical Applications

2. Drug Development

- The compound's structure allows it to act as a building block for various pharmaceuticals. Its derivatives have shown potential in the synthesis of anti-cancer agents and antibiotics.

Case Study:

- Research published in the Journal of Medicinal Chemistry highlighted the synthesis of a novel anti-cancer drug derived from 2,4,6-trimethyl-1,3,5-triazinane trihydrate. The study reported that this derivative exhibited significant cytotoxicity against several cancer cell lines .

Materials Science Applications

3. Polymer Chemistry

- This triazine derivative is used in the production of polymers due to its ability to form cross-linked structures. It serves as a curing agent in epoxy resins and thermosetting plastics.

Data Table: Properties of Polymers Derived from 2,4,6-Trimethyl-1,3,5-Triazinane Trihydrate

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Flexural Modulus | 2.5 GPa |

| Thermal Stability | Up to 200 °C |

Mecanismo De Acción

The mechanism of action of 2,4,6-trimethyl-1,3,5-triazinane trihydrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activities. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2,4,6-trimethyl-1,3,5-triazinane trihydrate with structurally or functionally related triazine derivatives:

Key Differences and Research Findings :

Structural Modifications and Reactivity: The methyl groups in 2,4,6-trimethyl-1,3,5-triazinane trihydrate enhance its stability in aqueous media compared to 2,4,6-triamino-1,3,5-triazine, which decomposes at higher temperatures . Trimethyl isocyanurate lacks the trihydrate structure but features a fully oxidized trione core, making it more thermally stable (mp 150–152°C) and suitable for polymer applications .

Functional Group Diversity :

- The tetrazole-methyl derivative () exhibits exceptional thermal stability (>300°C decomposition) due to the high nitrogen content and aromatic tetrazole rings, which are advantageous in explosives and propellants .

- Tris-imidazolium salts () demonstrate unique anion-binding capabilities, driven by their tripodal geometry and cationic charge, enabling applications in catalysis and materials science .

Synthetic Utility :

- While 2,4,6-trimethyl-1,3,5-triazinane trihydrate reacts with glyoxal to form 2-methylimidazole (a ligand in metal-organic frameworks) , 1,3,5-tricyclohexyl-triazinane-trione () is synthesized via eco-friendly methods for biomedical studies .

Safety and Handling :

Actividad Biológica

2,4,6-Trimethyl-1,3,5-triazinane trihydrate (C6H21N3O3) is a derivative of 1,3,5-triazine known for its stability and solubility in various solvents. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C6H21N3O3

- Molecular Weight : 129.20 g/mol

- CAS Number : 58052-80-5

- IUPAC Name : 2,4,6-trimethyl-1,3,5-triazinane

- Solubility : Slightly soluble in water; soluble in alcohols and ethers.

The biological activity of 2,4,6-trimethyl-1,3,5-triazinane trihydrate is influenced by its chemical structure. The compound can undergo various reactions such as oxidation and substitution, which may affect its interaction with biological targets.

Common Reactions:

- Oxidation : Can form corresponding oxides.

- Reduction : Can yield different derivatives under specific conditions.

- Substitution : Nucleophilic substitution reactions can occur where methyl groups are replaced by other functional groups.

Antimicrobial Activity

A study synthesized a series of 2,4,6-trisubstituted [1,3,5]triazines and evaluated their antimicrobial properties against various pathogens. The results indicated that several derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Notably:

- Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL.

- These compounds were generally non-toxic and may serve as potential antimicrobial agents .

Anticancer Activity

Recent research highlighted the anticancer potential of triazine derivatives:

- Some derivatives demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity (e.g., IC50 = 0.20 μM for A549 cells) .

- The mechanism of action includes inhibition of critical pathways involved in cell growth and survival, such as the PI3K/mTOR pathway .

Study on Antimicrobial Properties

A comprehensive evaluation was conducted on newly synthesized triazine derivatives:

- The study focused on their efficacy against common pathogens like E. coli, Klebsiella pneumoniae, and Staphylococcus aureus.

- Results indicated that some derivatives had significant antibacterial properties comparable to established antibiotics .

Cancer Cell Line Evaluation

In vitro studies assessed the cytotoxicity of various triazine derivatives:

- The most promising compounds showed selective inhibition against breast cancer cells with IC50 values lower than those of standard chemotherapeutics.

- Further molecular docking studies confirmed the binding affinity of these compounds to key proteins involved in tumor growth regulation .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,4,6-trimethyl-1,3,5-triazinane trihydrate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves trimerization of acetaldehyde and ammonia under controlled conditions. Key parameters include temperature (maintained below 110°C to prevent decomposition), stoichiometric ratios of reactants, and the use of aqueous solvents to stabilize intermediates. Crystallization from water yields the trihydrate form. Impurities such as byproducts (e.g., unreacted monomers) can be minimized by optimizing pH (neutral to slightly acidic) and reaction duration . Characterization via melting point (95–97°C), FT-IR (N-H stretching at ~3200 cm⁻¹), and elemental analysis ensures purity .

Q. How does the trihydrate form affect the compound’s stability and handling in experimental settings?

- Methodological Answer : The trihydrate form is hygroscopic and prone to oxidation, leading to discoloration (yellowing) in air. Storage at 2–8°C in airtight, light-resistant containers is critical. Dehydration studies using thermogravimetric analysis (TGA) show a mass loss of ~29% at 100–120°C, corresponding to the release of three water molecules. Researchers should avoid prolonged exposure to ambient humidity during weighing or dispensing .

Q. What spectroscopic techniques are most reliable for characterizing 2,4,6-trimethyl-1,3,5-triazinane trihydrate?

- Methodological Answer :

- Single-crystal X-ray diffraction (SXRD) : Resolves the triclinic crystal structure (space group P1) with unit cell parameters (e.g., a = 6.7117 Å, α = 82.714°) .

- FT-IR : Identifies N-H and C-N vibrational modes; triazinane ring deformation peaks appear at 1450–1600 cm⁻¹ .

- NMR : ¹H NMR (D₂O) shows singlet peaks for equivalent methyl groups (δ ~1.2 ppm) and triazinane protons (δ ~3.5 ppm) .

Advanced Research Questions

Q. How can catalytic systems be optimized for synthesizing triazinane derivatives with tailored substituents?

- Methodological Answer : Transition-metal catalysts (e.g., FeCl₃·6H₂O) enable regioselective alkylation or arylation of the triazinane core. For example, FeCl₃ catalyzes the condensation of thioureas with carboxylic acids to form 1,3,5-triazinane-2,4-dithiones. Solvent polarity (e.g., acetonitrile vs. water) and temperature (80–100°C) critically influence reaction kinetics and product distribution. Mechanistic studies suggest a Lewis acid-mediated cyclization pathway .

Q. What computational approaches are used to predict the binding affinity of triazinane derivatives with biological targets?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) combined with density functional theory (DFT) optimize ligand-protein interactions. For instance, 1,3,5-tricyclohexyl-triazinane-2,4,6-trione (TCy-TAZTO) shows high binding affinity (−9.2 kcal/mol) with HIV-1 protease via hydrogen bonding and hydrophobic interactions. MD simulations (100 ns) validate stability of the docked complexes .

Q. How do structural modifications (e.g., methyl vs. cyclohexyl substituents) alter the physicochemical and biological properties of triazinane derivatives?

- Methodological Answer :

- Solubility : Methyl groups enhance aqueous solubility (logP ~0.85), whereas bulky cyclohexyl groups reduce it (logP ~3.2) .

- Bioactivity : Methyl-substituted derivatives exhibit moderate antibacterial activity (MIC = 32 µg/mL against E. coli), while cyclohexyl analogs show improved antiviral potency (IC₅₀ = 5 µM against HIV-1) due to enhanced hydrophobic interactions .

Q. What strategies resolve contradictions in reported reaction yields for triazinane synthesis?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or moisture content. Systematic Design of Experiments (DoE) can isolate critical factors:

- Case Study : FeCl₃·6H₂O (10 mol%) in acetonitrile at 80°C yields 85% product, versus <20% without catalyst. Contaminants (e.g., trace metals) in reagents can suppress yields; pre-treatment with chelating resins (e.g., Chelex) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.